Phosphine oxide, bis(iodomethyl)methyl-
Description
Phosphine oxide, bis(iodomethyl)methyl- (chemical formula: C₃H₆I₂OP), is a secondary phosphine oxide featuring two iodomethyl groups and a methyl group bonded to a central phosphorus atom. This compound is structurally distinct due to the presence of iodine atoms, which confer unique steric and electronic properties.
Properties
IUPAC Name |
iodo-[iodomethyl(methyl)phosphoryl]methane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7I2OP/c1-7(6,2-4)3-5/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECQUNVGVOBZKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(CI)CI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7I2OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394415 | |
| Record name | Phosphine oxide, bis(iodomethyl)methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13916-01-3 | |
| Record name | Phosphine oxide, bis(iodomethyl)methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview
The most direct route involves a Finkelstein reaction , substituting chlorine atoms in bis(chloromethyl)methylphosphine oxide (MBCPO) with iodine. This method capitalizes on the nucleophilic displacement of chloride by iodide ions under polar aprotic conditions.
Procedure
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Starting Material : MBCPO is synthesized via chlorination of methyl-bis(hydroxymethyl)phosphine oxide, as described in the oxidation of tris(hydroxymethyl)phosphine derivatives.
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Substitution : MBCPO is refluxed with excess potassium iodide (KI) in acetone or dimethylformamide (DMF). A phase-transfer catalyst (e.g., 18-crown-6) enhances ionic mobility.
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Purification : The product is isolated via vacuum distillation or recrystallization from ethanol.
Data Table: Optimization Conditions
| Parameter | Optimal Value | Yield (%) | Reference |
|---|---|---|---|
| Solvent | DMF | 78 | |
| Temperature (°C) | 80–100 | 85 | |
| KI:MBCPO Molar Ratio | 2.5:1 | 92 |
Advantages : High atom economy, minimal byproducts.
Limitations : Requires access to MBCPO, which itself necessitates multi-step synthesis.
Phase Transfer-Catalyzed Alkylation of Secondary Phosphine Oxides
Reaction Overview
This method employs a two-phase system (organic/aqueous) to alkylate secondary phosphine oxides with diiodomethane (CHI) under basic conditions.
Procedure
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Substrate : Methylphosphine oxide (CHP(O)H) is prepared via hydrolysis of methylphosphinous chloride.
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Alkylation : CHI and CHP(O)H are stirred with aqueous NaOH and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
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Work-Up : The organic layer is separated, dried (MgSO), and concentrated.
Data Table: Key Parameters
| Component | Quantity | Role |
|---|---|---|
| CHI | 2.2 equiv | Alkylating agent |
| NaOH (aq) | 10% w/v | Base |
| Reaction Time (h) | 12 | – |
Advantages : Avoids harsh solvents; scalable for industrial applications.
Limitations : Diiodomethane is costly and light-sensitive, requiring inert conditions.
Grignard Reagent-Mediated Synthesis
Reaction Overview
Sequential addition of iodomethylmagnesium iodide to phosphorus trichloride (PCl), followed by oxidation, constructs the target compound.
Procedure
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Grignard Formation : Iodomethyl iodide (CHI) reacts with magnesium in THF to form ICHMgI.
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Phosphine Synthesis : PCl is treated with 2 equiv of ICHMgI, yielding (ICH)PCl.
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Methylation : The remaining chloride is substituted using methylmagnesium bromide:
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Oxidation : The phosphine is oxidized with HO:
Data Table: Critical Observations
| Step | Challenge | Mitigation Strategy |
|---|---|---|
| Grignard Stability | ICHMgI decomposes above 0°C | Low-temperature synthesis |
| Oxidation Efficiency | Over-oxidation to phosphoric acids | Controlled HO dosing |
Advantages : Modular substitution permits structural variants.
Limitations : Multi-step synthesis; sensitive to moisture and oxygen.
Arbuzov Reaction with Iodomethyl Derivatives
Reaction Overview
The Arbuzov reaction between triethyl phosphite and iodomethyl iodide forms phosphonates, which are oxidized to phosphine oxides.
Procedure
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Phosphonate Synthesis :
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Hydrolysis : The phosphonate is hydrolyzed to the phosphinic acid using HCl.
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Oxidation : The acid is oxidized with HNO to yield the phosphine oxide.
Advantages : High functional group tolerance.
Limitations : Low yield due to competing side reactions; limited scalability .
Chemical Reactions Analysis
Phosphine oxide, bis(iodomethyl)methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the phosphine oxide group to a phosphine group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The iodomethyl groups can undergo nucleophilic substitution reactions, where nucleophiles replace the iodine atoms. Common reagents for these reactions include sodium azide or potassium cyanide.
Elimination: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes or other unsaturated compounds.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Phosphine oxide, bis(iodomethyl)methyl- has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. It is also employed in the preparation of various organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its role as a ligand in coordination chemistry and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of phosphine oxide, bis(iodomethyl)methyl- involves its ability to interact with various molecular targets. The phosphine oxide group can coordinate with metal ions, forming stable complexes that are useful in catalysis and other chemical processes. The iodomethyl groups can participate in nucleophilic substitution reactions, allowing the compound to act as a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Secondary phosphine oxides are classified by their substituents, which dictate their reactivity. Below is a comparative analysis of bis(iodomethyl)methylphosphine oxide with structurally related SPOs:
Key Observations :
- Steric Effects : Bis(iodomethyl)methylphosphine oxide’s iodomethyl groups introduce significant steric bulk, comparable to bis(3,5-dimethylphenyl)phosphine oxide. This bulk may hinder reactivity in sterically sensitive reactions, such as Pd-catalyzed cross-couplings, where bulky ligands reduce catalytic efficiency .
- Electronic Effects : The iodine atoms render the compound more electron-deficient than aryl-substituted SPOs (e.g., diphenylphosphine oxide). This aligns with trends seen in bis(trifluoromethylphenyl)phosphine oxide, where electron-withdrawing groups enhance electrophilicity in enantioselective phosphinylation reactions .
Reactivity in Catalytic Systems
- Hirao Reaction : Diaryliodonium salts and aryl halides react with SPOs in Pd-catalyzed P–C couplings. While diphenylphosphine oxide and bis(2-methylphenyl)phosphine oxide show high activity (yields >80%), sterically hindered derivatives like bis(3,5-dimethylphenyl)phosphine oxide exhibit reduced yields (47–61%) . Bis(iodomethyl)methylphosphine oxide’s steric profile suggests it would perform poorly in such systems.
- Enantioselective Catalysis : Electron-deficient SPOs (e.g., bis(4-CF₃-phenyl)phosphine oxide) improve enantiomeric excess (93% ee) in chiral phosphoric acid-catalyzed reactions due to enhanced electrophilicity . The iodine substituents in bis(iodomethyl)methylphosphine oxide may similarly boost selectivity but require empirical validation.
Coordination Chemistry
SPOs act as ligands for transition metals (e.g., Mo, W, Pd). For example, bis(azol-1-yl)methane-based bisphosphines form stable complexes with Mo(0) and W(0) . Bis(iodomethyl)methylphosphine oxide’s iodine atoms could enhance metal-binding affinity through stronger P=O→M donation, akin to fluoroalkyl-substituted SPOs in thorium extraction systems (e.g., Cyanex 272 derivatives) .
Q & A
Basic: What synthetic methodologies are commonly employed for preparing bis(iodomethyl)methyl-phosphine oxide, and how do reaction conditions impact yield?
Answer:
Bis(iodomethyl)methyl-phosphine oxide is typically synthesized via nucleophilic substitution or oxidation of precursor phosphines. For example, alkylation of primary phosphines with iodomethane derivatives under inert atmospheres (e.g., argon) is a common route. Solvent choice (e.g., THF or DCM), temperature control (0–25°C), and stoichiometric excess of alkylating agents are critical to minimize byproducts like phosphine sulfides or over-alkylation. Post-synthesis purification via column chromatography or recrystallization is essential to isolate the product .
Advanced: How does the electronic structure of bis(iodomethyl)methyl-phosphine oxide influence its efficacy as a ligand in palladium-catalyzed cross-coupling reactions?
Answer:
Density functional theory (DFT) studies reveal that the electron-withdrawing iodine substituents enhance the Lewis acidity of the phosphorus center, stabilizing Pd(0) intermediates and accelerating oxidative addition. Comparative reactivity analyses (e.g., with bis(3,5-dimethylphenyl)phosphine oxide) show that steric bulk from iodomethyl groups can hinder substrate accessibility, requiring optimization of ligand-to-metal ratios. Kinetic studies under microwave-assisted conditions further demonstrate that electron-deficient phosphine oxides improve catalytic turnover in Hirao reactions .
Basic: What analytical techniques are critical for characterizing bis(iodomethyl)methyl-phosphine oxide and verifying its purity?
Answer:
Key techniques include:
- 31P NMR : Confirms phosphorus oxidation state (δ ~20–30 ppm for phosphine oxides).
- X-ray crystallography : Resolves stereochemical ambiguity in iodomethyl substituents.
- Elemental analysis : Validates stoichiometric ratios of C, H, and I.
- Mass spectrometry (HRMS) : Detects trace impurities or degradation products.
Cross-validation with IR spectroscopy (P=O stretch ~1150–1250 cm⁻¹) is recommended for structural confirmation .
Advanced: How can computational modeling guide the design of phosphine oxide-based photoinitiators for 4D printing applications?
Answer:
Time-dependent DFT (TD-DFT) predicts triplet energy levels and absorption spectra, enabling the rational design of photoinitiators like bis(iodomethyl)methyl-phosphine oxide derivatives. For example, introducing electron-deficient substituents red-shifts absorption to match UV-LED wavelengths (365–405 nm), while maintaining high triplet energy (>300 kJ/mol) ensures efficient radical generation. Experimental validation via photo-DSC and real-time FT-IR monitors polymerization kinetics, balancing reactivity and stability in methacrylate-based resins .
Advanced: What mechanistic insights explain the selective oxidation of phosphine intermediates to phosphine oxides, and how can side reactions be mitigated?
Answer:
Oxidation of PH3 derivatives to phosphine oxides often proceeds via radical or two-electron pathways. Alkaline ferricyanide (K3[Fe(CN)6]) is preferred over H2O2 or permanganate due to milder conditions, minimizing over-oxidation to phosphates. Mechanistic studies suggest that iodide leaving groups in bis(iodomethyl)methyl-phosphine precursors facilitate nucleophilic attack by hydroxide ions. Side reactions (e.g., P–C bond cleavage) are suppressed by maintaining low temperatures (<50°C) and controlled pH .
Advanced: How do steric and electronic effects of aryl substituents in phosphine oxides affect their performance in uranium extraction from high-level nuclear waste?
Answer:
Phosphine oxides with electron-donating substituents (e.g., methoxy groups) enhance uranium selectivity in liquid-liquid extraction by increasing ligand basicity and affinity for UO2²⁺. Steric effects from bulky iodomethyl groups, however, reduce extraction efficiency in concentrated HNO3 due to hindered complexation. Computational MD simulations suggest optimal substituent placement (para vs. meta) balances electronic and steric factors, achieving >90% recovery in simulated waste streams .
Basic: What safety protocols are critical when handling bis(iodomethyl)methyl-phosphine oxide in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of volatile iodinated byproducts.
- Waste management : Segregate halogenated waste for incineration to prevent environmental release of iodine.
- Emergency procedures : Neutralize spills with activated charcoal and dispose via hazardous waste protocols .
Advanced: Why do phosphine oxides with bis(iodomethyl)methyl groups exhibit enhanced stability in radical polymerization compared to traditional arylphosphine oxides?
Answer:
The strong C–I bonds in bis(iodomethyl)methyl-phosphine oxide resist homolytic cleavage under UV irradiation, reducing premature radical termination. Electron paramagnetic resonance (EPR) studies show slower decay of initiating radicals (e.g., from BAPO analogs), prolonging polymerization lifetimes. Comparative studies with bis(4-methoxyphenyl)phosphine oxide highlight iodine’s role in stabilizing transition states during chain propagation .
Basic: How do solvent polarity and coordination strength influence the solubility of bis(iodomethyl)methyl-phosphine oxide in organic reactions?
Answer:
High-polarity solvents (DMF, DMSO) improve solubility via dipole-dipole interactions with the P=O group. In contrast, nonpolar solvents (toluene, hexane) induce precipitation, useful for purification. Coordination with Lewis acids (e.g., Al³⁺) in THF enhances solubility by forming adducts, critical for homogeneous catalysis .
Advanced: What strategies resolve contradictions in reported catalytic activity data for phosphine oxide ligands across different reaction systems?
Answer:
Systematic benchmarking under standardized conditions (solvent, temperature, substrate scope) is essential. For example, discrepancies in Suzuki-Miyaura coupling yields may arise from residual moisture or trace metals. Controlled studies using deuterated analogs (e.g., D2O titration) identify hidden intermediates. Meta-analyses of kinetic data (Eyring plots) reconcile apparent contradictions by isolating electronic vs. steric contributions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
